Cas no 2171254-29-6 ((4R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-1,3-thiazolidine-4-carboxylic acid)

(4R)-3-[(3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid is a specialized chiral building block used in peptide synthesis and medicinal chemistry. Its key advantages include the presence of a protected amine (Fmoc group) and a thiazolidine carboxylic acid moiety, enabling selective modifications and conformational control in peptide design. The stereochemistry at both the 4R (thiazolidine) and 3S (butanoyl) positions ensures precise spatial orientation, critical for biological activity studies. The Fmoc protection enhances solubility in organic solvents and facilitates deprotection under mild basic conditions. This compound is particularly valuable for constructing constrained peptide scaffolds or investigating structure-activity relationships in drug discovery.
(4R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-1,3-thiazolidine-4-carboxylic acid structure
2171254-29-6 structure
Product name:(4R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-1,3-thiazolidine-4-carboxylic acid
CAS No:2171254-29-6
MF:C23H24N2O5S
Molecular Weight:440.512064933777
CID:6454728
PubChem ID:165534229

(4R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-1,3-thiazolidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (4R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-1,3-thiazolidine-4-carboxylic acid
    • 2171254-29-6
    • (4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid
    • EN300-1575957
    • インチ: 1S/C23H24N2O5S/c1-14(10-21(26)25-13-31-12-20(25)22(27)28)24-23(29)30-11-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,29)(H,27,28)/t14-,20-/m0/s1
    • InChIKey: JWDZITDCXLGEJT-XOBRGWDASA-N
    • SMILES: S1CN(C(C[C@H](C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)[C@H](C(=O)O)C1

計算された属性

  • 精确分子量: 440.14059304g/mol
  • 同位素质量: 440.14059304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 667
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 121Ų
  • XLogP3: 3.1

(4R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-1,3-thiazolidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1575957-2.5g
(4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid
2171254-29-6
2.5g
$6602.0 2023-06-05
Enamine
EN300-1575957-10.0g
(4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid
2171254-29-6
10g
$14487.0 2023-06-05
Enamine
EN300-1575957-0.1g
(4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid
2171254-29-6
0.1g
$2963.0 2023-06-05
Enamine
EN300-1575957-0.5g
(4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid
2171254-29-6
0.5g
$3233.0 2023-06-05
Enamine
EN300-1575957-100mg
(4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid
2171254-29-6
100mg
$2963.0 2023-09-24
Enamine
EN300-1575957-50mg
(4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid
2171254-29-6
50mg
$2829.0 2023-09-24
Enamine
EN300-1575957-0.05g
(4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid
2171254-29-6
0.05g
$2829.0 2023-06-05
Enamine
EN300-1575957-1.0g
(4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid
2171254-29-6
1g
$3368.0 2023-06-05
Enamine
EN300-1575957-500mg
(4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid
2171254-29-6
500mg
$3233.0 2023-09-24
Enamine
EN300-1575957-250mg
(4R)-3-[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]-1,3-thiazolidine-4-carboxylic acid
2171254-29-6
250mg
$3099.0 2023-09-24

(4R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-1,3-thiazolidine-4-carboxylic acid 関連文献

(4R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-1,3-thiazolidine-4-carboxylic acidに関する追加情報

Comprehensive Analysis of (4R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-1,3-thiazolidine-4-carboxylic acid (CAS No. 2171254-29-6)

In the rapidly evolving field of pharmaceutical chemistry, (4R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-1,3-thiazolidine-4-carboxylic acid (CAS No. 2171254-29-6) has emerged as a compound of significant interest. This molecule, characterized by its intricate structure featuring a thiazolidine ring and Fmoc-protected amino acid moiety, is widely utilized in peptide synthesis and drug discovery. Researchers and industry professionals frequently search for terms like "Fmoc-protected amino acids", "peptide coupling reagents", and "thiazolidine derivatives", reflecting its relevance in modern biochemical applications.

The compound's unique stereochemistry, denoted by the (4R) and (3S) configurations, plays a critical role in its biological activity and synthetic utility. Its CAS No. 2171254-29-6 serves as a key identifier in chemical databases, often linked to queries about "chiral building blocks" or "peptide modification techniques". Recent trends in AI-driven drug design and green chemistry have further amplified interest in such structurally complex molecules, as they offer potential for targeted therapeutic development with reduced environmental impact.

From a synthetic perspective, the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group in this compound provides temporary protection for the amino functionality during solid-phase peptide synthesis (SPPS)—a technique dominating current biopharmaceutical production. This aligns with frequent searches for "Fmoc deprotection methods" and "SPPS optimization". The thiazolidine-4-carboxylic acid segment, meanwhile, contributes to the molecule's conformational rigidity, making it valuable for studying protein-protein interactions—a hot topic in cancer research and neurodegenerative disease studies.

Analytical challenges surrounding this compound often involve HPLC purification and chiral separation, topics frequently explored in scientific forums. Its application spectrum extends to click chemistry and bioconjugation, areas gaining traction in antibody-drug conjugate (ADC) development. Notably, the compound's carboxylic acid functionality enables diverse derivatization, addressing common search queries about "carboxyl activation strategies" in medicinal chemistry.

Stability studies reveal that proper storage of CAS 2171254-29-6 requires protection from light and moisture—a practical consideration often overlooked in laboratory settings. This connects to broader discussions about compound shelf life and storage best practices, which consistently rank high in chemical database search analytics. Furthermore, the molecule's logP and hydrogen bonding capacity make it a subject of interest in computational chemistry circles, particularly for molecular docking simulations.

In the context of sustainable chemistry, researchers are investigating eco-friendly alternatives for synthesizing such N-protected amino acid derivatives. This responds to growing searches for "green peptide synthesis" and "biodegradable protecting groups". The compound's structural features also make it a candidate for metal-organic frameworks (MOFs) in drug delivery systems—an intersection of materials science and pharma that attracts significant academic and industrial attention.

Quality control of (4R)-3-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoyl-1,3-thiazolidine-4-carboxylic acid typically involves advanced techniques like LC-MS and NMR spectroscopy, addressing common quality assurance questions in pharmaceutical manufacturing. Its growing presence in high-throughput screening libraries correlates with increased searches for "diverse chemical scaffolds" in drug discovery pipelines.

As regulatory landscapes evolve, proper documentation of CAS 2171254-29-6 becomes crucial for compliance with REACH and other chemical inventories. This practical aspect generates steady search traffic around "chemical registration procedures" and "safety data sheets". The compound's dual functionality—serving both as a synthetic intermediate and potential pharmacophore—exemplifies the blurred lines between process chemistry and lead optimization in contemporary drug development.

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